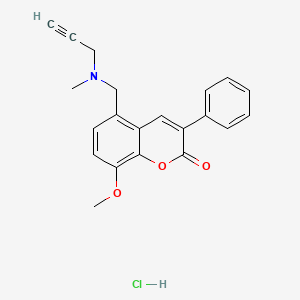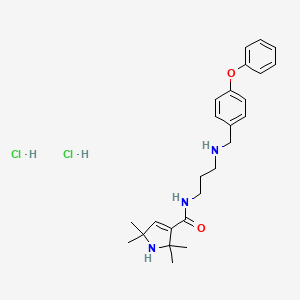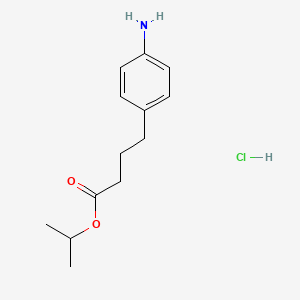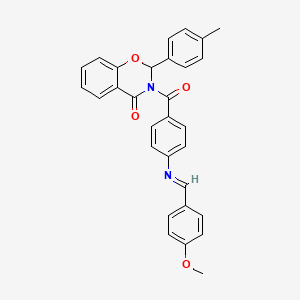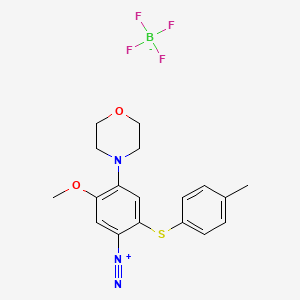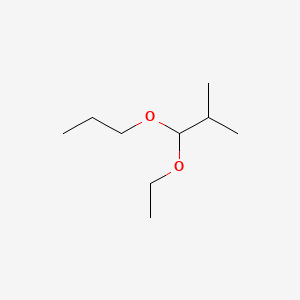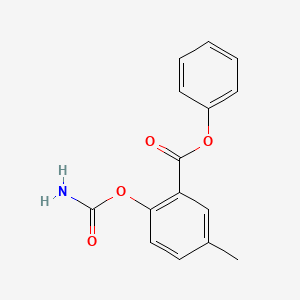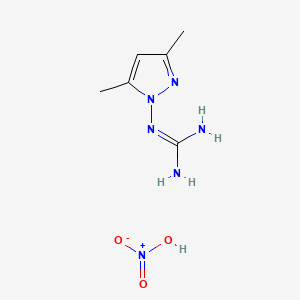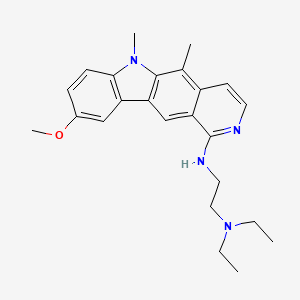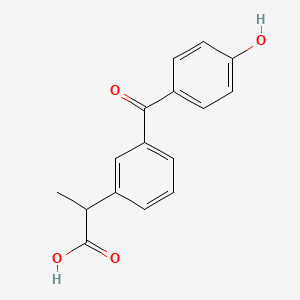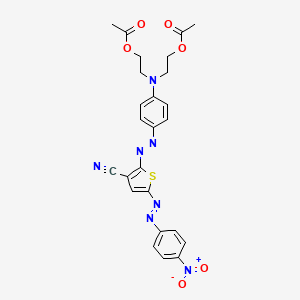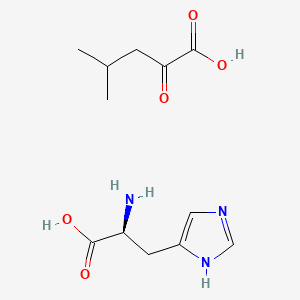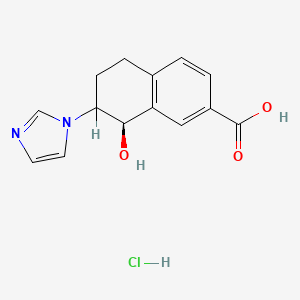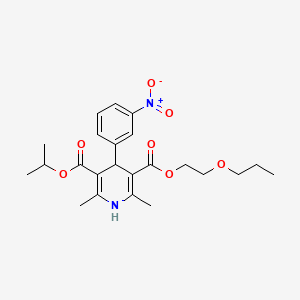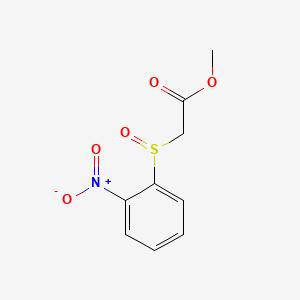
Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester is an organic compound with the molecular formula C9H9NO4S It is a derivative of acetic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl ester group, and the phenyl ring is substituted with a nitro group and a sulfinyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester typically involves the reaction of methyl 2-nitrophenylacetic acid with appropriate reagents. One common method includes the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene, yielding 2-(2-nitrophenyl)acrylate . This reaction proceeds under mild conditions and provides a good yield of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and consistency of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The sulfinyl group can be reduced to a sulfide group.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or alcohols can react with the ester group under basic or acidic conditions.
Major Products Formed
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Conversion of the sulfinyl group to a sulfide group.
Substitution: Formation of amides or alcohol derivatives from the ester group.
Applications De Recherche Scientifique
Acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocycles and other complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitro and sulfinyl groups can participate in various chemical reactions, leading to the formation of reactive intermediates that can modify biological molecules. These interactions can affect cellular pathways and processes, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety.
4-Nitrophenylacetic acid: Similar structure but with a nitro group at the para position.
2-Nitrophenylacetic acid: Lacks the sulfinyl group present in acetic acid, ((2-nitrophenyl)sulfinyl)-, methyl ester.
Uniqueness
This compound is unique due to the presence of both nitro and sulfinyl groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other similar compounds, making it a valuable reagent and research tool.
Propriétés
Numéro CAS |
139326-42-4 |
|---|---|
Formule moléculaire |
C9H9NO5S |
Poids moléculaire |
243.24 g/mol |
Nom IUPAC |
methyl 2-(2-nitrophenyl)sulfinylacetate |
InChI |
InChI=1S/C9H9NO5S/c1-15-9(11)6-16(14)8-5-3-2-4-7(8)10(12)13/h2-5H,6H2,1H3 |
Clé InChI |
MJCRVNLFBAINLZ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CS(=O)C1=CC=CC=C1[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


